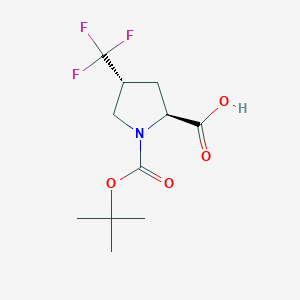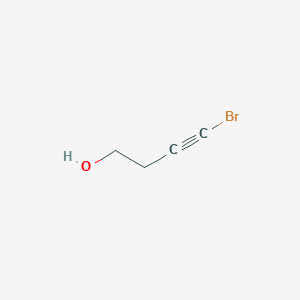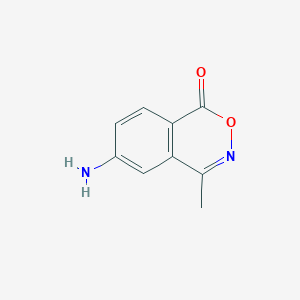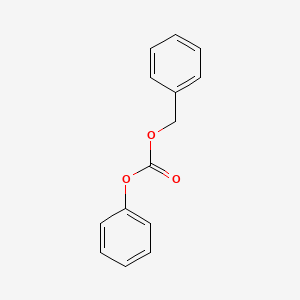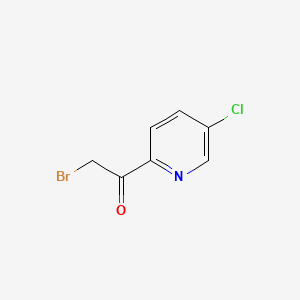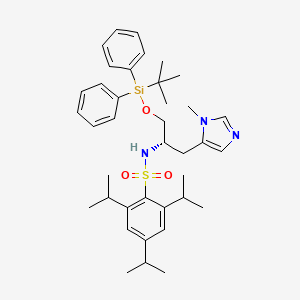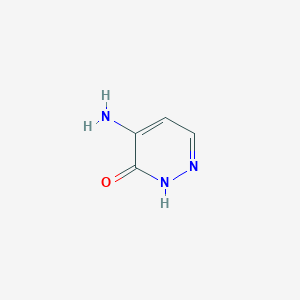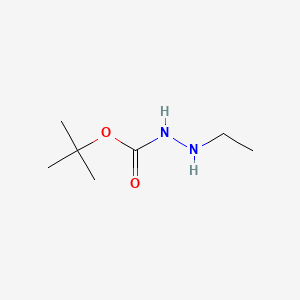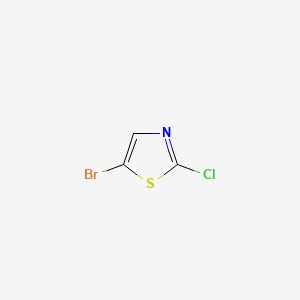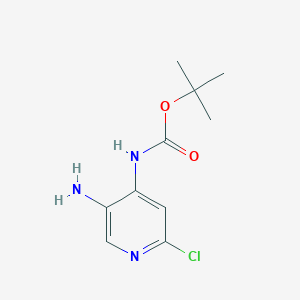
7-Bromoisoquinolin-1-ol
Vue d'ensemble
Description
7-Bromoisoquinolin-1-ol is an organic compound with the molecular formula C9H6BrNO. It is also known by other names such as 7-bromo-1-hydroxyisoquinoline and 7-bromo-2H-isoquinolin-1-one . This compound is a derivative of isoquinoline, a heterocyclic aromatic organic compound, and features a bromine atom at the 7th position and a hydroxyl group at the 1st position of the isoquinoline ring.
Applications De Recherche Scientifique
7-Bromoisoquinolin-1-ol has several scientific research applications across various fields:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: It serves as a ligand in the study of biological receptors and enzymes.
Medicine: This compound is investigated for its potential pharmacological properties, including its role as an inhibitor of certain enzymes.
Industry: It is utilized in the development of new materials and chemical processes
Méthodes De Préparation
The synthesis of 7-Bromoisoquinolin-1-ol can be achieved through various synthetic routes. One common method involves starting with 3-bromobenzaldehyde and aminoacetaldehyde dimethyl acetal as the initial reactants. The process includes a Pictet-Gams reaction, followed by oxidation and radical reactions, resulting in a total yield of 35% . Another method involves the reaction of 7-bromo-1-chloroisoquinoline with ammonium acetate in acetic acid at 100°C for 4 hours .
Analyse Des Réactions Chimiques
7-Bromoisoquinolin-1-ol undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form 7-bromoisoquinolin-1-one.
Reduction: Reduction reactions can convert it into 7-bromo-1,2-dihydroisoquinolin-1-one.
Substitution: It can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions. The major products formed from these reactions include 7-bromoisoquinolin-1-one, 7-bromo-1,2-dihydroisoquinolin-1-one, and various substituted isoquinolines .
Mécanisme D'action
The mechanism of action of 7-Bromoisoquinolin-1-ol involves its interaction with specific molecular targets and pathways. It can act as an inhibitor of enzymes such as CYP1A2, which is involved in the metabolism of various drugs. The compound’s hydroxyl group and bromine atom play crucial roles in its binding affinity and specificity towards these targets .
Comparaison Avec Des Composés Similaires
7-Bromoisoquinolin-1-ol can be compared with other similar compounds, such as:
7-Bromoisoquinoline: Lacks the hydroxyl group at the 1st position, making it less polar and potentially less reactive in certain chemical reactions.
4-Bromoisoquinoline: Has the bromine atom at the 4th position, leading to different reactivity and applications.
6-Bromoisoquinoline: Features the bromine atom at the 6th position, which also alters its chemical properties and uses.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Propriétés
IUPAC Name |
7-bromo-2H-isoquinolin-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrNO/c10-7-2-1-6-3-4-11-9(12)8(6)5-7/h1-5H,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSOKREQUHLPVFR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC2=C1C=CNC2=O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70460915 | |
| Record name | 7-bromoisoquinolin-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70460915 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
223671-15-6 | |
| Record name | 7-bromoisoquinolin-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70460915 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7-bromoisoquinolin-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

